![molecular formula C17H27N3O4 B248286 N-(3,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248286.png)
N-(3,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a complex organic compound known for its diverse applications in scientific research. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, a piperazine ring with a hydroxyethyl substituent, and a propionamide group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-(2-hydroxyethyl)-piperazine. This can be achieved by reacting piperazine with ethylene oxide under controlled conditions.
Synthesis of the Phenyl Intermediate: The next step is the synthesis of 3,5-dimethoxybenzoyl chloride from 3,5-dimethoxybenzoic acid using thionyl chloride.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the phenyl intermediate. This is typically done in the presence of a base such as triethylamine in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or sodium methoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced, such as halides, amines, or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(3,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used to probe the activity of enzymes or receptors due to its structural similarity to certain bioactive molecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with neurotransmitter systems, making it a candidate for the development of new drugs targeting neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications, including as a precursor in the production of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The hydroxyethyl group and piperazine ring are crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-Dimethoxy-phenyl)-3-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propionamide
- N-(3,5-Dimethoxy-phenyl)-3-[4-(2-amino-ethyl)-piperazin-1-yl]-propionamide
- N-(3,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-ethyl)-piperazin-1-yl]-propionamide
Uniqueness
Compared to similar compounds, N-(3,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is unique due to the presence of both methoxy groups on the phenyl ring and the hydroxyethyl group on the piperazine ring. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H27N3O4 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-(3,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C17H27N3O4/c1-23-15-11-14(12-16(13-15)24-2)18-17(22)3-4-19-5-7-20(8-6-19)9-10-21/h11-13,21H,3-10H2,1-2H3,(H,18,22) |
InChI-Schlüssel |
WJXXLQYTSJZGOL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)CCN2CCN(CC2)CCO)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)NC(=O)CCN2CCN(CC2)CCO)OC |
Löslichkeit |
44.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


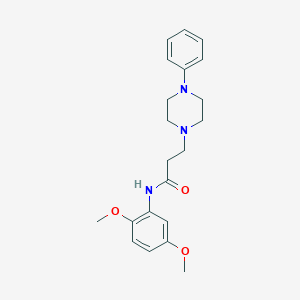
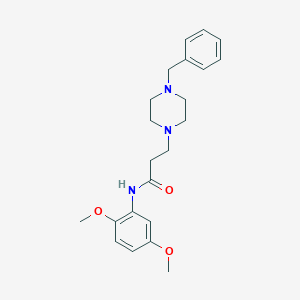
![Ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B248205.png)
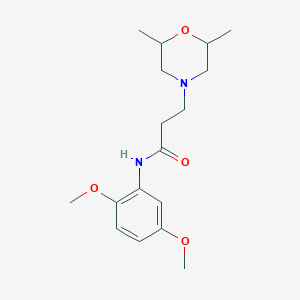

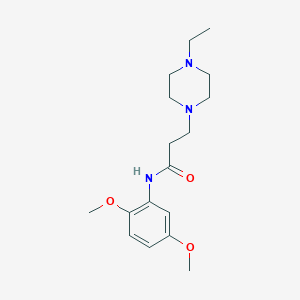
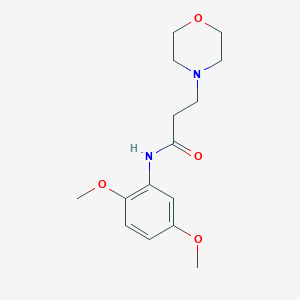
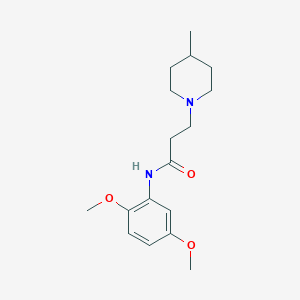
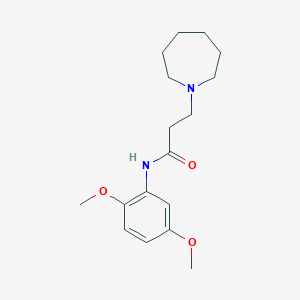
![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide](/img/structure/B248217.png)
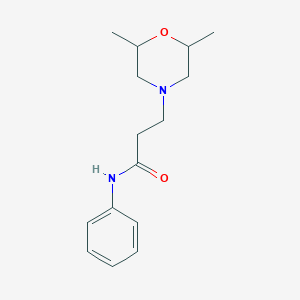
![Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate](/img/structure/B248223.png)
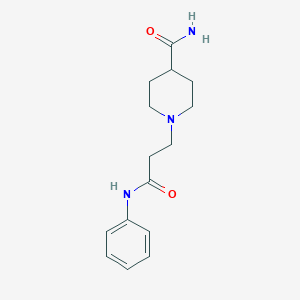
![3-[ETHYL(2-METHYLALLYL)AMINO]-N~1~-PHENYLPROPANAMIDE](/img/structure/B248226.png)
